molecular formula C16H14N2O4S3 B2633578 methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1788852-45-8

methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2633578
CAS No.: 1788852-45-8
M. Wt: 394.48
InChI Key: KNAOLQDIXMVPAF-UHFFFAOYSA-N
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Description

Methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring system, a pyridine moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic synthesis. One common route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions, acid catalysts for esterification.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced sulfamoyl derivatives.

    Substitution: Various substituted thiophene and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties are leveraged to create materials with specific electrical characteristics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a pyridine moiety, and a sulfamoyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[(5-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S3/c1-22-16(19)15-14(3-5-24-15)25(20,21)18-8-11-6-13(9-17-7-11)12-2-4-23-10-12/h2-7,9-10,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAOLQDIXMVPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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